5-phenoxy-1H-pyrrolo[2,3-b]pyridine
Description
5-Phenoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a phenoxy group at the 5-position. The phenoxy group introduces steric bulk and moderate lipophilicity, which may enhance binding interactions in hydrophobic pockets of target proteins.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-phenoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-2-4-11(5-3-1)16-12-8-10-6-7-14-13(10)15-9-12/h1-9H,(H,14,15) |
InChI Key |
BZNQGRSEUXTOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-phenoxy-1H-pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. For instance, compounds with this scaffold have been evaluated for their ability to inhibit various cancer cell lines, including breast and ovarian cancers. A study highlighted that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 15 | Low |
| Compound B | OVCAR-3 (Ovarian) | 20 | Moderate |
| Compound C | HCT116 (Colon) | 25 | Low |
Anti-inflammatory Properties
This compound derivatives have also demonstrated anti-inflammatory effects. These compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages, suggesting their potential in treating inflammatory diseases .
Neurological Applications
The compound has been studied for its potential in treating neurological disorders. Some derivatives show promise as phosphodiesterase inhibitors, which are valuable in managing conditions like Alzheimer's disease by enhancing cognitive function through increased cyclic AMP levels .
Table 2: Neurological Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound D | PDE4B | 70% |
| Compound E | PDE3B | 60% |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications at specific positions on the pyrrole or phenoxy groups can significantly alter the biological activity of these compounds. For example, substituents on the phenyl ring can enhance binding affinity to target proteins or improve solubility profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Kalai et al. synthesized a series of pyrrolo[2,3-b]pyridine derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity while reducing toxicity to healthy cells .
- Hilmy et al. reported on the design and synthesis of novel pyrrolo derivatives with anti-inflammatory properties, providing insights into their mechanism of action through inhibition of inflammatory mediators .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 5-position of the pyrrolo[2,3-b]pyridine core is a critical site for modulating biological activity and physicochemical properties. Key analogs and their substituents include:
Key Observations :
- Electron-Donating Groups (e.g., Methoxy): Enhance solubility but may reduce membrane permeability.
- Bromo-substituted derivatives are often intermediates for further functionalization .
- Bulkier Substituents (e.g., Phenoxy, Phenylethynyl): Improve hydrophobic interactions but may limit solubility.
Physicochemical Properties
- Solubility: Methoxy and carboxylic acid substituents improve aqueous solubility, whereas bromo and phenoxy groups reduce it. For instance, thieno[2,3-b]pyridines require cyclodextrin formulations for in vivo studies due to poor solubility .
- Stability : Fluorine substitution (e.g., 5-fluoro derivatives) enhances metabolic stability by resisting oxidative degradation .
Preparation Methods
Traditional Cyclization Methods
The Madelung and Fischer indole syntheses, adapted for pyrrolo[2,3-b]pyridines, form the foundation for constructing the core structure. In the modified Madelung synthesis , cyclization of N-(pyridin-3-yl)acetamide derivatives under strong base conditions (e.g., potassium tert-butoxide) at elevated temperatures (150–200°C) generates the pyrrolo[2,3-b]pyridine scaffold . For 5-phenoxy derivatives, pre-functionalization of the pyridine precursor with a phenoxy group prior to cyclization is critical. For example, 3-amino-5-phenoxypyridine undergoes intramolecular cyclization in the presence of a base to yield the target compound .
The Fischer indole synthesis employs phenylhydrazines and ketones, but its adaptation to pyrrolo[2,3-b]pyridines requires careful regiocontrol. Reaction of 5-phenoxypyridin-3-amine with a ketone (e.g., diethyl ketone) in acidic conditions (HCl/EtOH) facilitates cyclization . Challenges include competing formation of regioisomers, necessitating chromatographic separation.
Direct introduction of phenoxy via nucleophilic aromatic substitution (SNAr) is feasible if a leaving group (e.g., Cl, Br) is present at the 5-position. 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenol under basic conditions (K₂CO₃, DMF, 120°C) to replace bromide with phenoxy . Limitations include:
-
Reactivity : Electron-deficient pyridine rings enhance SNAr efficiency.
-
Regioselectivity : Competing substitution at other positions (e.g., 3-bromo) necessitates protecting groups.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Madelung Cyclization | Cyclization of N-acetyl precursors | KOtBu, 150–200°C | 40–50% | Scalable, minimal protection | Low regioselectivity |
| Suzuki Coupling | Pd-catalyzed cross-coupling | Pd(dppf)Cl₂, 80°C, 16h | 70–80% | High efficiency, modular | Requires pre-halogenated core |
| SNAr Substitution | Phenol + 5-bromo derivative | K₂CO₃, DMF, 120°C | 50–60% | Direct phenoxy introduction | Competing side reactions |
| Fischer Cyclization | Acid-catalyzed cyclization | HCl/EtOH, reflux | 30–40% | Broad substrate scope | Complex workup, low yields |
*Yields estimated from analogous reactions in literature .
Challenges and Optimization Strategies
-
Regioselectivity in Halogenation : Bromination of 1H-pyrrolo[2,3-b]pyridine occurs preferentially at the 3-position . To achieve 5-bromo intermediates, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and subsequent quenching with Br₂ is proposed.
-
N-Protection : Tosyl or methoxymethyl groups prevent unwanted N-alkylation during Suzuki coupling .
-
Purification : Ion-exchange resins (e.g., Dowex) effectively remove palladium residues post-coupling .
Q & A
Q. What are common synthetic routes for 5-phenoxy-1H-pyrrolo[2,3-b]pyridine derivatives?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N-Alkylation/Arylation : Reacting 1H-pyrrolo[2,3-b]pyridine with benzyl bromide or alkyl halides under basic conditions (e.g., KOH with Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst) to introduce substituents at the N1 position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-position using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ as a catalyst .
- Halogenation : Bromination at the 5-position using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetone .
Q. How are pyrrolo[2,3-b]pyridine derivatives characterized structurally?
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., shifts for phenoxy groups at δ ~6.8–7.5 ppm). LC-MS or HRMS validates molecular weight.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for understanding binding modes in enzyme inhibition studies .
Q. What safety precautions are required when handling pyrrolo[2,3-b]pyridine intermediates?
- Toxicity : Some derivatives (e.g., brominated analogs) show acute toxicity (H302: harmful if swallowed). Use PPE and fume hoods during synthesis .
- Reactivity : Avoid exposure to moisture for intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine, which may hydrolyze .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Q. How can low solubility of pyrrolo[2,3-b]pyridine derivatives be addressed in biological assays?
Q. What strategies resolve contradictions in reported biological activities across studies?
Q. How can fluorinated pyrrolo[2,3-b]pyridine derivatives be synthesized for ADME optimization?
- Fluorination Methods :
- Applications : Fluorine improves metabolic stability and enhances membrane permeability in BTK inhibitors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
